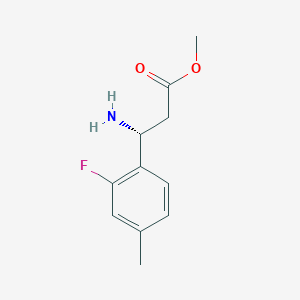

1-Amino-5-phenylpentan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

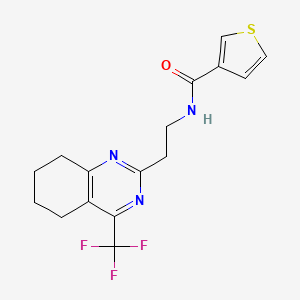

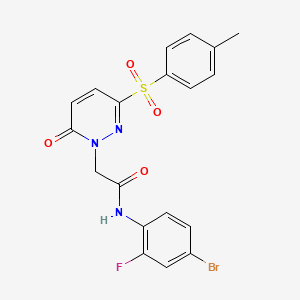

1-Amino-5-phenylpentan-2-ol, also known as 2-amino-4-phenylpentan-1-ol, is a chiral compound that belongs to the family of amphetamines. It is a white crystalline powder that is soluble in water and ethanol. This compound has been studied extensively due to its potential use in the field of medicinal chemistry.

科学的研究の応用

Resolution of Amino Acids

A study focused on the preparation of L-2-Amino-5-arylpentanoic acids, which are constituents of AM-toxins, highlights the significance of 1-Amino-5-phenylpentan-2-ol in the synthesis and resolution of amino acids. This process involves the hydrolysis of O-methyl linkages and provides a method for the synthesis of acetyl-L-Amp and L-App, showcasing the compound's utility in creating specific amino acid derivatives with potential applications in biochemistry and pharmacology (Shimohigashi, Lee, & Izumiya, 1976).

Synthesis and Antimicrobial Properties

Another research area involves the synthesis of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane, which was prepared by condensation of 1-(propylsulfanyl)pentan-2-ol with formaldehyde and secondary amines. This study not only illustrates the compound's role in creating antimicrobial additives for lubricating oils but also its potential as an antiseptic against bacteria and fungi, demonstrating its importance in developing new antimicrobial agents (Dzhafarov et al., 2010).

Anticancer Drug Synthesis

This compound also finds applications in the synthesis of anticancer drugs, as illustrated by a study on amino acetate functionalized Schiff base organotin(IV) complexes. These complexes were characterized and tested against various human tumor cell lines, showing significant cytotoxicity. This research underscores the compound's utility in developing novel anticancer therapies (Basu Baul et al., 2009).

Enzyme-Linked Immunosorbent Assay (ELISA) Development

The development of a highly sensitive ELISA for detecting sulfonamide antibiotics in milk samples utilized antibodies raised against derivatives of the compound. This work highlights its application in creating sensitive and selective assays for food safety and pharmaceutical analysis, providing tools for regulatory compliance and quality control (Adrián et al., 2009).

Synthesis of Monoamine Uptake Inhibitors

In the context of neurological research, this compound is involved in the synthesis of 2-aminopentanophenones, yielding selective inhibitors of dopamine and norepinephrine transporters. This indicates its potential in creating medications for treating conditions such as cocaine abuse, underscoring its importance in neuropsychopharmacology (Meltzer et al., 2006).

特性

IUPAC Name |

1-amino-5-phenylpentan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-9-11(13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWJYCOTNSNTJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Nitrophenyl)methyl]thiochromen-4-one](/img/structure/B2740410.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2740412.png)

![ethyl 2-methyl-5-oxo-4-(pyridin-3-yl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2740414.png)

![N-[2-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B2740426.png)

![Phenyl 2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl ether](/img/structure/B2740427.png)

![4-{3-[4-(Fluorosulfonyl)phenyl]-5-phenyl-2-pyrazolinyl}benzenesulfonamide](/img/structure/B2740429.png)